2-(3-Amino-4-hydroxybenzoyl)benzoic acid
Description
2-(3-Amino-4-hydroxybenzoyl)benzoic acid (CAS 41378-34-1) is a benzoic acid derivative with the molecular formula C₁₄H₁₁NO₄ and a molecular weight of 257.245 g/mol . Its structure features a benzoyl group substituted with an amino (-NH₂) and hydroxyl (-OH) group at the 3- and 4-positions, respectively, attached to a benzoic acid backbone. Key physicochemical properties include a LogP of 1.71, indicative of moderate lipophilicity, and its suitability for reverse-phase HPLC analysis using Newcrom R1 columns .
Properties
CAS No. |
41378-34-1 |
|---|---|
Molecular Formula |
C14H11NO4 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
2-(3-amino-4-hydroxybenzoyl)benzoic acid |
InChI |
InChI=1S/C14H11NO4/c15-11-7-8(5-6-12(11)16)13(17)9-3-1-2-4-10(9)14(18)19/h1-7,16H,15H2,(H,18,19) |
InChI Key |
WNAKJMCFTKLYCZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)O)N)C(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)O)N)C(=O)O |
Other CAS No. |
41378-34-1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound belongs to a broader class of benzoyl-substituted benzoic acids. Key analogs include:
Physicochemical Properties
Lipophilicity (LogP):
- The target compound’s LogP (1.71) reflects a balance between its polar (-OH, -NH₂) and aromatic groups. Chloro- and methoxy-substituted analogs likely exhibit higher LogP due to the hydrophobic -Cl and -OCH₃ groups .
- Methyl groups (-CH₃) marginally increase lipophilicity compared to the parent 2-benzoylbenzoic acid .
- Solubility and Extraction: Polar substituents (-OH, -NH₂) enhance water solubility but reduce membrane permeability. This contrasts with chloro derivatives, which may favor organic phases due to higher LogP . Extraction rates for benzoic acid derivatives correlate with distribution coefficients (e.g., phenol and benzoic acid extract rapidly due to favorable membrane-phase solubility) .
Preparation Methods
Preparation Methods of 2-(3-Amino-4-hydroxybenzoyl)benzoic Acid
The preparation of this compound generally involves two key synthetic stages:
- Preparation of 3-amino-4-hydroxybenzoic acid (3,4-AHBA) or its derivatives
- Coupling or acylation with benzoic acid derivatives to form the target compound
Synthesis of 3-Amino-4-hydroxybenzoic Acid (3,4-AHBA)
A critical intermediate, 3,4-AHBA, is prepared via a multi-step process involving:
- Nucleophilic substitution of 3-nitro-4-chlorobenzoic acid with sodium hydroxide to yield 3-nitro-4-hydroxybenzoic acid
- Catalytic hydrogenation of 3-nitro-4-hydroxybenzoic acid to reduce the nitro group to an amino group, producing 3-amino-4-hydroxybenzoic acid
Detailed Procedure
| Step | Reaction Conditions | Reagents and Catalysts | Notes | Yield and Purity |
|---|---|---|---|---|
| 1. Nucleophilic substitution | 100–105 °C, 3.5–4 h | 3-nitro-4-chlorobenzoic acid + NaOH (molar ratio 1:2.5–5.0) | Reaction mixture cooled, neutralized to pH 1–2, filtered | 3-nitro-4-hydroxybenzoic acid, purity ≥97% |
| 2. Catalytic hydrogenation | 95–100 °C, hydrogen pressure 0.5–1.5 MPa | Pd/C catalyst (2.5–5.0 g per 100 g substrate) | Reaction at pH 5.4–5.6, followed by filtration, acidification, decolorization, and concentration | 3-amino-4-hydroxybenzoic acid hydrochloride salt obtained |
| 3. Final isolation | Room temperature, pH adjusted to 6–7, cooled to 0–5 °C | Inorganic base for pH adjustment | Precipitation, filtration, washing, drying | High-quality 3,4-AHBA with high yield and environmental friendliness |
This method improves upon traditional iron powder reduction by using catalytic hydrogenation, offering higher yields, better purity, and reduced environmental pollution.
Comparative Analysis of Preparation Methods
| Feature | Catalytic Hydrogenation of Nitro Precursors | Traditional Reduction (e.g., Iron Powder) |
|---|---|---|
| Reaction time | 1–5 hours (typically 2–3 hours) | Longer, less controlled |
| Catalyst | Raney nickel or Pd/C | Iron powder |
| Environmental impact | Low, minimal waste | High, produces iron-containing wastewater |
| Yield | High (≥90%) | Moderate (70–80%) |
| Product purity | High (≥97%) | Lower, requires more purification |
| Scalability | Suitable for industrial scale | Limited by waste disposal issues |
| Reaction conditions | Mild temperature and pressure | Often harsh or less controlled |
Research Findings and Notes
- The catalytic hydrogenation approach using Raney nickel or Pd/C catalysts significantly improves the reduction step of nitro groups to amino groups in benzoic acid derivatives, leading to better yields and product purity.
- The nucleophilic substitution step converting chlorobenzoic acids to hydroxy derivatives is efficiently performed under alkaline conditions at elevated temperatures.
- Subsequent acidification and purification steps are critical to isolate high-purity amino-hydroxybenzoic acid intermediates.
- The overall synthetic route is environmentally friendly compared to classical methods, minimizing hazardous waste.
- The hydrogenation reaction parameters (temperature, pressure, catalyst amount) are optimized to balance reaction speed and product quality.
- Analytical techniques such as HPLC and NMR confirm the purity and structure of the synthesized compounds.
Summary Table of Key Preparation Steps for this compound
| Step | Starting Material | Reaction Type | Conditions | Catalyst | Product | Yield | Purity |
|---|---|---|---|---|---|---|---|
| 1 | 3-nitro-4-chlorobenzoic acid | Nucleophilic substitution with NaOH | 100–105 °C, 3.5–4 h | None | 3-nitro-4-hydroxybenzoic acid | High | ≥97% |
| 2 | 3-nitro-4-hydroxybenzoic acid | Catalytic hydrogenation | 95–100 °C, 0.5–1.5 MPa H2, 2–3 h | Pd/C or Raney nickel | 3-amino-4-hydroxybenzoic acid hydrochloride | High | High |
| 3 | 3-amino-4-hydroxybenzoic acid hydrochloride | Neutralization, precipitation | Room temp, pH 6–7, 0–5 °C | None | 3-amino-4-hydroxybenzoic acid | High | High |
| 4 | 3-amino-4-hydroxybenzoic acid + benzoic acid derivative | Acylation/coupling (not detailed in sources) | Typically organic solvent, catalyst or activating agent | Variable | This compound | Dependent on method | High |
Q & A
Q. What are the standard synthetic routes for 2-(3-Amino-4-hydroxybenzoyl)benzoic acid, and how can purity be validated?
The synthesis typically involves coupling 3-amino-4-hydroxybenzoic acid with a benzoyl chloride derivative under Schotten-Baumann conditions. Methodological validation includes:
Q. How should researchers address stability challenges during storage?
Stability is influenced by light, temperature, and humidity. Best practices include:
- Storing the compound at 2–8°C in amber vials under inert gas (e.g., argon) to prevent oxidation of the amino and hydroxyl groups .
- Regular TLC monitoring (silica gel, ethyl acetate/hexane 3:7) to detect degradation products .
Q. What spectroscopic methods are critical for structural elucidation?
- 1H/13C NMR : Assign aromatic protons (δ 6.8–7.9 ppm) and carbonyl carbons (δ ~170 ppm). J-coupling patterns distinguish substituent positions .
- X-ray crystallography : Utilize SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve intramolecular hydrogen bonding (e.g., O–H···N between hydroxyl and amino groups) .
Advanced Research Questions
Q. How can reaction byproducts be minimized during synthesis?
- Optimize pH control (pH 8–9) to suppress hydrolysis of the benzoyl chloride intermediate .
- Employ microwave-assisted synthesis (60°C, 30 min) to reduce side reactions like dimerization .
- Use LC-MS (ESI+) to detect low-abundance byproducts (e.g., m/z 315 for decarboxylated derivatives) .
Q. What strategies resolve contradictions in biological activity data?
- Enzyme inhibition assays : Compare IC₅₀ values under standardized conditions (e.g., CYP199A4 oxidase assays at pH 7.4, 37°C) to control for pH/temperature artifacts .
- Metabolite profiling : Identify oxidation products (e.g., 4-[[2-(formylamino)acetyl]amino]benzoic acid) via HRMS and 2D NMR to rule out confounding metabolites .
Q. How can computational modeling aid in predicting interactions with biological targets?
- Perform docking simulations (AutoDock Vina) using crystal structures of cytochrome P450 enzymes to predict binding modes and regioselectivity of hydroxylation .
- Validate predictions with MD simulations (GROMACS) to assess stability of enzyme-ligand complexes over 100 ns trajectories .
Q. What advanced analytical techniques characterize degradation pathways?
- High-resolution mass spectrometry (HRMS) : Identify degradation products (e.g., quinone derivatives via m/z shifts of +16 Da for oxidation) .
- Solid-state NMR : Probe structural changes in aged samples (e.g., loss of crystallinity due to humidity) .
Methodological Considerations Table
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